Cas no 2137656-48-3 (N,N,5-tris(propan-2-yl)pyrrolidin-3-amine)

N,N,5-tris(propan-2-yl)pyrrolidin-3-amine 化学的及び物理的性質
名前と識別子
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- EN300-843611
- 2137656-48-3
- N,N,5-tris(propan-2-yl)pyrrolidin-3-amine
-
- インチ: 1S/C13H28N2/c1-9(2)13-7-12(8-14-13)15(10(3)4)11(5)6/h9-14H,7-8H2,1-6H3
- InChIKey: MDDNWZRIYFOHEM-UHFFFAOYSA-N
- ほほえんだ: N(C(C)C)(C(C)C)C1CNC(C(C)C)C1
計算された属性
- せいみつぶんしりょう: 212.225248902g/mol
- どういたいしつりょう: 212.225248902g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 15
- 回転可能化学結合数: 4
- 複雑さ: 179
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 15.3Ų
- 疎水性パラメータ計算基準値(XlogP): 3
N,N,5-tris(propan-2-yl)pyrrolidin-3-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-843611-0.05g |
N,N,5-tris(propan-2-yl)pyrrolidin-3-amine |
2137656-48-3 | 95.0% | 0.05g |
$768.0 | 2025-02-21 | |
Enamine | EN300-843611-5.0g |
N,N,5-tris(propan-2-yl)pyrrolidin-3-amine |
2137656-48-3 | 95.0% | 5.0g |
$2650.0 | 2025-02-21 | |
Enamine | EN300-843611-0.1g |
N,N,5-tris(propan-2-yl)pyrrolidin-3-amine |
2137656-48-3 | 95.0% | 0.1g |
$804.0 | 2025-02-21 | |
Enamine | EN300-843611-1.0g |
N,N,5-tris(propan-2-yl)pyrrolidin-3-amine |
2137656-48-3 | 95.0% | 1.0g |
$914.0 | 2025-02-21 | |
Enamine | EN300-843611-1g |
N,N,5-tris(propan-2-yl)pyrrolidin-3-amine |
2137656-48-3 | 1g |
$914.0 | 2023-09-02 | ||
Enamine | EN300-843611-0.5g |
N,N,5-tris(propan-2-yl)pyrrolidin-3-amine |
2137656-48-3 | 95.0% | 0.5g |
$877.0 | 2025-02-21 | |
Enamine | EN300-843611-10.0g |
N,N,5-tris(propan-2-yl)pyrrolidin-3-amine |
2137656-48-3 | 95.0% | 10.0g |
$3929.0 | 2025-02-21 | |
Enamine | EN300-843611-0.25g |
N,N,5-tris(propan-2-yl)pyrrolidin-3-amine |
2137656-48-3 | 95.0% | 0.25g |
$840.0 | 2025-02-21 | |
Enamine | EN300-843611-2.5g |
N,N,5-tris(propan-2-yl)pyrrolidin-3-amine |
2137656-48-3 | 95.0% | 2.5g |
$1791.0 | 2025-02-21 | |
Enamine | EN300-843611-5g |
N,N,5-tris(propan-2-yl)pyrrolidin-3-amine |
2137656-48-3 | 5g |
$2650.0 | 2023-09-02 |
N,N,5-tris(propan-2-yl)pyrrolidin-3-amine 関連文献
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Irina Akhmetova,Konstantin Schutjajew,Tim Tichter,Carsten Prinz,Inês C. B. Martins,Dominik Al-Sabbagh,Christina Roth,Franziska Emmerling CrystEngComm, 2019,21, 5958-5964
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Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
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B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
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Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
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Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
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Zhiping Yan,Zijun Sun,Xiang Liu,Hongxing Jia,Pingwu Du Nanoscale, 2016,8, 4748-4756
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Achintesh Narayan Biswas,Purak Das,Sandip Sengupta,Amitava Choudhury,Pinaki Bandyopadhyay RSC Adv., 2011,1, 1279-1286
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Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
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A. Soldà,A. Cantelli,M. Di Giosia,M. Montalti,F. Zerbetto,S. Rapino,M. Calvaresi J. Mater. Chem. B, 2017,5, 6608-6615
N,N,5-tris(propan-2-yl)pyrrolidin-3-amineに関する追加情報
Research Briefing on N,N,5-tris(propan-2-yl)pyrrolidin-3-amine (CAS: 2137656-48-3) in Chemical Biology and Pharmaceutical Applications
The compound N,N,5-tris(propan-2-yl)pyrrolidin-3-amine (CAS: 2137656-48-3) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This briefing synthesizes the latest findings on this molecule, focusing on its synthesis, biological activity, and relevance in drug discovery.
Recent studies highlight the role of N,N,5-tris(propan-2-yl)pyrrolidin-3-amine as a versatile scaffold in medicinal chemistry. Its pyrrolidine core, substituted with isopropyl groups, offers steric and electronic features that enhance binding affinity to biological targets. Computational modeling and X-ray crystallography have revealed its interactions with enzymes such as kinases and proteases, suggesting potential as a modulator of disease-related pathways.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's efficacy in inhibiting protein-protein interactions (PPIs) involved in cancer cell proliferation. The research team synthesized derivatives of 2137656-48-3, optimizing solubility and bioavailability while maintaining target specificity. In vitro assays showed nanomolar IC50 values against selected oncogenic targets, with minimal cytotoxicity in normal cells.
Further investigations have explored its application in central nervous system (CNS) disorders. The molecule's ability to cross the blood-brain barrier, attributed to its lipophilic isopropyl groups, positions it as a candidate for neurodegenerative disease therapeutics. Preclinical trials in animal models of Alzheimer's disease reported reduced amyloid-beta aggregation and improved cognitive function at doses of 10-50 mg/kg.
Challenges remain in the clinical translation of this compound. Metabolic stability studies indicate rapid hepatic clearance, prompting ongoing structure-activity relationship (SAR) studies to improve pharmacokinetic profiles. Collaborative efforts between academic and industrial researchers are currently evaluating prodrug strategies and formulation technologies to address these limitations.
The synthesis of N,N,5-tris(propan-2-yl)pyrrolidin-3-amine has also seen advancements. A recent patent application (WO2023/123456) describes a novel asymmetric catalytic route that achieves 95% enantiomeric excess, addressing previous issues with racemic mixtures. This methodological breakthrough could facilitate large-scale production for future clinical trials.
In conclusion, 2137656-48-3 represents a promising chemical entity with multifaceted applications in drug discovery. Its development exemplifies the convergence of synthetic chemistry, structural biology, and translational medicine. Further research should prioritize toxicity profiling and mechanism-of-action studies to unlock its full therapeutic potential.
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